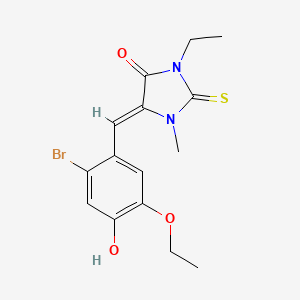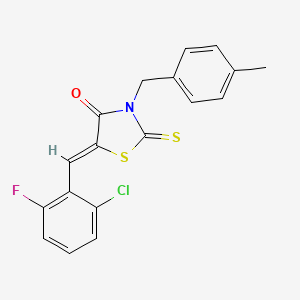
5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone
説明
Synthesis Analysis
The synthesis of similar thiazolidinone and imidazolidinone derivatives often involves the condensation of aldehydes with thiosemicarbazones or other sulfur/nitrogen-containing heterocycles in the presence of catalysts like anhydrous zinc chloride or through refluxing with thioglycolic acid. For instance, Patel et al. (2010) describe the synthesis of 3-{4-[2-methyl-4-(4-methoxybenzylidene)-5-oxo-imidazol- 1-yl]phenyl}-2-(substituted phenyl)-1,3-thiazolidin- 4-one via refluxation for 8 hours, highlighting a method that could be adapted for our compound of interest (Patel, Shah, Trivedi, & Vyas, 2010).
Molecular Structure Analysis
Molecular structure determination, including crystallographic analysis, plays a crucial role in understanding compound properties. Zhu and Qiu (2011) demonstrated the crystal structure analysis of Schiff bases, providing insights into molecular configurations and intermolecular interactions, which are essential for predicting the behavior of related compounds (Zhu & Qiu, 2011).
Chemical Reactions and Properties
Thiazolidinone and imidazolidinone derivatives exhibit a range of chemical reactions, often functioning as core building blocks for synthesizing biologically active molecules. For instance, Atamanyuk et al. (2014) explored the use of 5-ethoxymethylidene-4-thioxo-2-thiazolidinone in creating thiopyrano[2,3-d]thiazole derivatives, highlighting its versatility in medicinal chemistry (Atamanyuk, Zimenkovsky, Atamanyuk, & Lesyk, 2014).
Physical Properties Analysis
Physical properties, including melting points, solubility, and crystal structure, are crucial for the practical application of chemical compounds. Studies like those conducted by Delgado et al. (2005) on (Z)-5-arylmethylene-2-thioxothiazolidin-4-ones provide valuable data on hydrogen bonding patterns and molecular packing, which can be extrapolated to understand similar compounds (Delgado, Quiroga, Cobo, Low, & Glidewell, 2005).
Chemical Properties Analysis
The chemical behavior of thiazolidinone and imidazolidinone derivatives under various conditions, including reactivity towards different reagents and stability, is essential for their application in synthesis and drug design. The work of Metwally and El-Doseky (2015) on the facile synthesis of pyrazole-based 2-thioxo-4-thiazolidinone derivatives provides insights into the chemical properties and potential reactivity pathways of these compounds (Metwally & El-Doseky, 2015).
科学的研究の応用
Synthesis and Cytotoxic Evaluation
A series of compounds, including those structurally related to 5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone, have been synthesized and evaluated for cytotoxic activity against various human tumor cell lines. The synthesis process involved cyclization of precursors with ethyl 2-bromopropionate and oxalyl chloride, highlighting the compound's potential in developing anticancer agents (Karalı, Terzioğlu, & Gürsoy, 2002).
Antibacterial and Anticancer Properties
Another research explored the antibacterial and anticancer properties of thiazole and 2-thioxoimidazolidinone derivatives, indicating their potential as antimicrobial and anticancer agents. The study showcases the versatility of these compounds in medical chemistry, particularly in targeting resistant bacterial strains and cancer cells (Sherif, Eldeen, & Helal, 2013).
Photodynamic Therapy Application
The synthesis and characterization of new benzene sulfonamide derivatives containing Schiff base, including structures related to the queried compound, have been reported. These compounds exhibit promising properties as photosensitizers for photodynamic therapy, especially in treating cancer, due to their good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
A study on the synthesis and antimicrobial activity of novel barbituric acid and thiohydantoin derivatives of imidazo[2,1-b][1,3,4]thiadiazoles, including compounds analogous to this compound, revealed significant antibacterial and antifungal activities. This underlines the potential application of these derivatives in developing new antimicrobial agents (Badige, Shetty, Lamani, & Khazi, 2009).
特性
IUPAC Name |
(5Z)-5-[(2-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-3-ethyl-1-methyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O3S/c1-4-18-14(20)11(17(3)15(18)22)6-9-7-13(21-5-2)12(19)8-10(9)16/h6-8,19H,4-5H2,1-3H3/b11-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWIGMHOQGDDCD-WDZFZDKYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2Br)O)OCC)N(C1=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC(=C(C=C2Br)O)OCC)/N(C1=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-methoxy-3-biphenylamine](/img/structure/B4629283.png)
![N-(3-chlorophenyl)-4-phenyl-2-[(phenylacetyl)amino]-3-thiophenecarboxamide](/img/structure/B4629291.png)
![2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide](/img/structure/B4629293.png)
![2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B4629299.png)
![10,11,12,13-tetrahydro[1]benzothieno[3,2-e]bis[1,2,4]triazolo[4,3-a:4',3'-c]pyrimidine-3,7-dithiol](/img/structure/B4629309.png)


![8,9-dimethyl-7-(4-methylphenyl)-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4629337.png)
![1-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-(phenylsulfonyl)piperazine](/img/structure/B4629346.png)
![2-(4-chlorophenyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B4629351.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(3-pyridinyl)-3-isoxazolecarboxamide](/img/structure/B4629357.png)
![2-[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B4629358.png)
![2-methyl-3-nitro-6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4629359.png)
![2-[(methylsulfonyl)(phenyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]butanamide](/img/structure/B4629363.png)